![molecular formula C24H23FN6O3 B2588611 N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1115959-96-0](/img/structure/B2588611.png)
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, a phenyl group, a pyrazol group, a triazol group, and a thioacetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazol and triazol groups might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the pyrazol and triazol groups might contribute to its polarity .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Scientific Field
Oncology
Application Summary
The compound’s derivatives are being explored for their potential as c-Met kinase inhibitors, which play a role in the development of cancer.
Methods of Application
Derivatives of the compound are synthesized and tested against cancer cell lines to evaluate their inhibitory activity.
Results and Outcomes
One study reported that a derivative, compound 22i, could be a potential c-Met kinase inhibitor, showing activity against A549, MCF-7, and HeLa cancer cell lines .
Application in Neurological Disorders
Scientific Field
Neurology
Application Summary
Derivatives of this compound are investigated for their therapeutic potential in treating neurological disorders such as Parkinson’s and Alzheimer’s disease.
Methods of Application
The compound is used to create analogs that are then tested for their neuroprotective effects in cellular and animal models of neurodegeneration.
Results and Outcomes
While specific results are not detailed, the presence of the piperazine ring is noted to be beneficial in the treatment of these diseases .
Application in Antimicrobial Research
Scientific Field
Microbiology
Application Summary
The compound is a part of studies aiming to develop new antimicrobial agents, particularly those with antibacterial activity.
Methods of Application
Synthesized derivatives are subjected to antimicrobial assays against various bacterial strains to assess their effectiveness.
Results and Outcomes
Some derivatives have exhibited good antibacterial activity, though comprehensive data including IC50 values or minimum inhibitory concentrations (MIC) are not provided .
Application in Drug Discovery
Scientific Field
Drug Discovery
Application Summary
The compound is used in structure-activity relationship (SAR) studies to discover new drug candidates.
Methods of Application
Analogues of the compound are created and their biological activity is measured to understand the effect of structural changes on their pharmacological profile.
Results and Outcomes
These studies contribute to the identification of novel drug candidates with improved efficacy and reduced side effects .
Application in Proteomics
Scientific Field
Proteomics
Application Summary
This compound is used in proteomics research to study protein interactions and functions.
Methods of Application
The compound is used as a biochemical tool to modify proteins or to study protein-ligand interactions.
Results and Outcomes
The outcomes of such research can lead to a better understanding of cellular processes and the development of targeted therapies .
This analysis provides a snapshot of the diverse applications of the compound across various scientific fields. The detailed methods and results are based on the available literature and ongoing research in these areas.
Application in Nucleoside Transport Inhibition
Application Summary
The compound is studied for its role as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and chemotherapy.
Methods of Application
Analogues of the compound are tested in vitro using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2.
Results and Outcomes
The compound demonstrated selective inhibition of ENT2 over ENT1, with one analogue, compound 3c, identified as a potent irreversible and non-competitive inhibitor .
Application in Proteomics Research
Application Summary
This compound is used in proteomics to study protein interactions and functions, particularly as a biochemical tool for protein modification.
Methods of Application
The compound is applied in biochemical assays to investigate protein-ligand interactions and to modify proteins for further study.
Results and Outcomes
The use of this compound in proteomics aids in understanding cellular processes and developing targeted therapies .
Application in Antifungal Research
Application Summary
The compound’s derivatives are explored for their potential antifungal properties against various fungal strains.
Methods of Application
Derivatives are tested against clinical isolates and standard strains of fungi to assess fungicidal activity.
Results and Outcomes
Some derivatives showed no antifungal activity against certain strains, while others displayed fungicidal activity against specific strains .
Application in Electrochemical Synthesis
Scientific Field
Chemical Synthesis
Application Summary
The compound is involved in the development of new synthetic pathways, such as the electrochemical-photochemical synthesis of triazolo-pyrazine derivatives.
Methods of Application
Electrochemical coupling followed by UV cyclization is used to synthesize triazolo-pyrazine derivatives.
Results and Outcomes
This method provides an effective means for the synthesis of the compound, expanding the toolkit for chemical synthesis .
Application in Kinase Inhibition
Scientific Field
Biochemistry
Application Summary
Derivatives of the compound are investigated for their inhibitory effects on kinases, such as c-Met kinase, which is implicated in cancer progression.
Methods of Application
Compounds are designed and their IC50 values are evaluated against cancer cell lines and c-Met kinase.
Results and Outcomes
One derivative, compound 22i, was identified as a potential c-Met kinase inhibitor with activity against several cancer cell lines .
Application in Antiviral Research
Scientific Field
Virology
Application Summary
The compound’s derivatives are being investigated for their potential antiviral activities, particularly against HIV-1.
Methods of Application
Derivatives are subjected to molecular docking studies to evaluate their interactions with HIV-1 related proteins.
Results and Outcomes
A series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have potential anti-HIV-1 activity .
Application in DNA Damage Response Studies
Scientific Field
Molecular Biology
Application Summary
The compound is used to study the DNA damage response by evaluating its effect on the phosphorylation of H2AX, a marker of DNA damage.
Methods of Application
Compounds are tested in cell lines such as MCF-7 to observe the phosphorylation levels of H2AX.
Results and Outcomes
It was observed that certain compounds increased the phosphorylation of H2AX in MCF-7 cells, comparable to that observed with known DNA damage-inducing agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-17-2-8-20(9-3-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)19-6-4-18(25)5-7-19/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAKTXJEKGTFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

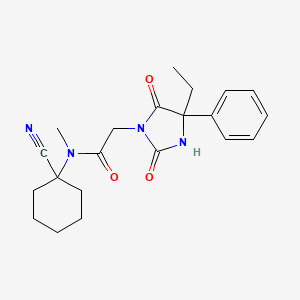
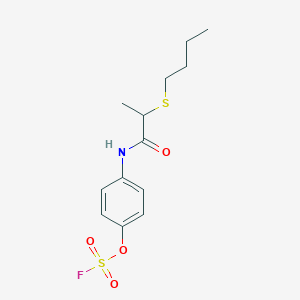
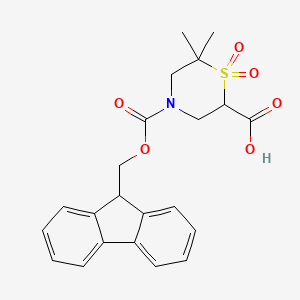
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)
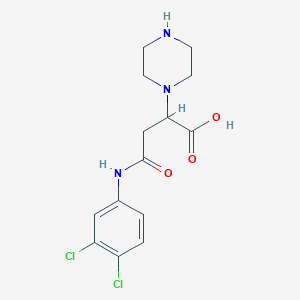
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)
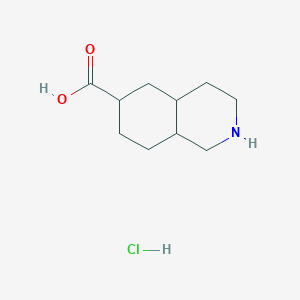
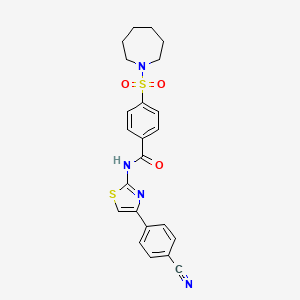
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)
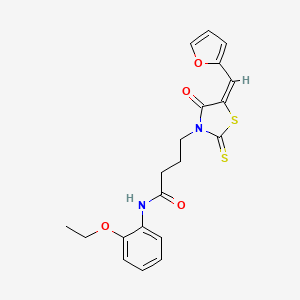
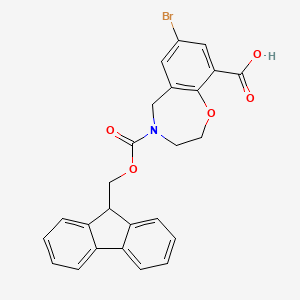
![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)